molecular formula C19H24N2O4 B11174992 2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B11174992
M. Wt: 344.4 g/mol
InChI Key: SATKSMUYFQJKIY-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and morpholine. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Controlled heating to optimize the reaction yield.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibiting enzyme activity.

    Interact with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine.

    Morpholine derivatives: Such as morpholine-4-carboxylic acid.

Uniqueness

2-(morpholin-4-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-morpholin-4-yl-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C19H24N2O4/c1-13-10-19(2,3)21(18(22)11-20-4-6-23-7-5-20)15-9-17-16(8-14(13)15)24-12-25-17/h8-10H,4-7,11-12H2,1-3H3

InChI Key

SATKSMUYFQJKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCOCC4)(C)C

Origin of Product

United States

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